Cas no 2034450-78-5 (N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide)
![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034450-78-5x500.png)
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- RPFVZLCIDMNWPH-WKILWMFISA-N
- N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide
-
- インチ: 1S/C20H20N4O2/c25-20(14-4-9-17-18(13-14)22-12-11-21-17)24-15-5-7-16(8-6-15)26-19-3-1-2-10-23-19/h1-4,9-13,15-16H,5-8H2,(H,24,25)/t15-,16-
- InChIKey: RPFVZLCIDMNWPH-WKILWMFISA-N
- SMILES: N1C2C(=CC(C(N[C@@H]3CC[C@@H](OC4=NC=CC=C4)CC3)=O)=CC=2)N=CC=1
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6483-0311-1mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-2mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-15mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-2μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-5μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-25mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-3mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-50mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-20μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6483-0311-20mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide |
2034450-78-5 | 20mg |
$99.0 | 2023-09-08 |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamideに関する追加情報
Professional Introduction to N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide (CAS No. 2034450-78-5)
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034450-78-5, represents a novel molecular entity with a complex structural framework that combines cyclohexyl and quinoxaline moieties, linked through a carboxamide functional group. The presence of a pyridin-2-yloxy substituent further enhances its structural diversity, making it a promising candidate for further exploration in drug discovery and development.
The structural design of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide is meticulously crafted to exploit potential pharmacological interactions. The cyclohexyl ring, with its stereochemical configuration specified as (1r,4r), introduces a rigid scaffold that can influence the compound's binding affinity and selectivity. This stereochemistry is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule often dictates its biological activity. The quinoxaline core is a well-known pharmacophore found in various bioactive molecules, including anticancer and antimicrobial agents. Its integration into this compound suggests potential therapeutic applications in these areas.
The pyridin-2-yloxy group adds another layer of complexity, introducing a polar aromatic ring that can engage in hydrogen bonding and other non-covalent interactions with biological targets. This moiety is frequently employed in drug design to enhance solubility and improve pharmacokinetic properties. The carboxamide linkage not only connects the cyclohexyl and quinoxaline components but also provides a site for further functionalization, allowing for the development of derivatives with tailored properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways. For instance, the quinoxaline moiety has been shown to bind to certain kinases, which are key regulators of cell proliferation and differentiation. The pyridin-2-yloxy group could potentially enhance binding by forming hydrogen bonds or participating in π-stacking interactions.
In vitro studies have begun to uncover the pharmacological profile of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide. Initial experiments indicate that the compound exhibits moderate activity against selected cancer cell lines, suggesting its potential as an antitumor agent. The cyclohexyl ring may contribute to its stability and bioavailability, while the quinoxaline core provides the primary site of interaction with biological targets. Further research is needed to fully elucidate its mechanism of action and to identify any off-target effects.
The synthesis of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric synthesis and transition-metal-catalyzed reactions have been employed to construct the stereodefined cyclohexyl moiety and the pyridinyl substituent with high enantioselectivity. These advancements have paved the way for large-scale production and preclinical testing.
One of the most exciting aspects of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide is its potential for developing novel therapeutic strategies. Given its structural features and promising pharmacological activity, it could serve as a lead compound for further drug development. Researchers are exploring ways to optimize its potency, selectivity, and pharmacokinetic properties through structure-based drug design approaches. Additionally, the compound's versatility allows for modifications that could tailor its activity towards specific diseases or conditions.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide. These technologies enable rapid screening of vast chemical libraries and prediction of molecular properties with high accuracy. By leveraging these tools, scientists can identify optimal analogs of this compound that may exhibit enhanced biological activity or improved drug-like characteristics.
Future research directions for N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide include exploring its interactions with additional biological targets and evaluating its efficacy in animal models. Preclinical studies will be crucial in determining whether this compound can translate into clinical benefits for patients suffering from various diseases. Collaborative efforts between academia and industry are essential to advance this research agenda and bring new treatments to market.
In conclusion, N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide (CAS No. 2034450-78-5) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of chemical features makes it an attractive candidate for further exploration in drug discovery. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies for human health.
2034450-78-5 (N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]quinoxaline-6-carboxamide) Related Products
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)




